2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol
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Overview
Description
2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of amino alcohols This compound features a bromophenyl group attached to a central carbon atom, which is also bonded to an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield this compound. The reaction conditions typically involve the use of a palladium catalyst and hydrogen gas under mild pressure and temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperature, and pressure, as well as efficient purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromoacetophenone.
Reduction: Formation of 2-amino-1-(4-bromophenyl)-2-methylpropane.
Substitution: Formation of 4-azido-1-(4-bromophenyl)-2-methylpropan-1-ol.
Scientific Research Applications
2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The bromophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol
- 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol
- 2-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol
Uniqueness
2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C10H14BrNO |
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Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,12)9(13)7-3-5-8(11)6-4-7/h3-6,9,13H,12H2,1-2H3 |
InChI Key |
PYQYNZYWOPUGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)Br)O)N |
Origin of Product |
United States |
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